3-[(2-Chlorophenyl)methyl]piperidine
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Overview
Description
3-[(2-Chlorophenyl)methyl]piperidine is an organic compound that belongs to the class of piperidine derivatives It is characterized by the presence of a piperidine ring substituted with a 2-chlorophenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Chlorophenyl)methyl]piperidine can be achieved through several methods. One common approach involves the reaction of 2-chlorobenzyl chloride with piperidine in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include continuous flow processes or the use of advanced catalytic systems to enhance yield and reduce reaction times. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
3-[(2-Chlorophenyl)methyl]piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines. Substitution reactions can lead to a variety of substituted piperidine derivatives.
Scientific Research Applications
3-[(2-Chlorophenyl)methyl]piperidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be employed in the study of biological pathways and mechanisms.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-[(2-Chlorophenyl)methyl]piperidine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used. For instance, in medicinal chemistry, it may interact with neurotransmitter receptors, influencing neurological processes.
Comparison with Similar Compounds
Similar Compounds
- 2-[(3-Chlorophenyl)methyl]piperidine
- 3-Chloro-2,6-bis(4-chlorophenyl)-3-methylpiperidin-4-one
- 3-Methylpiperidine
Uniqueness
3-[(2-Chlorophenyl)methyl]piperidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and pharmacological effects, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C12H16ClN |
---|---|
Molecular Weight |
209.71 g/mol |
IUPAC Name |
3-[(2-chlorophenyl)methyl]piperidine |
InChI |
InChI=1S/C12H16ClN/c13-12-6-2-1-5-11(12)8-10-4-3-7-14-9-10/h1-2,5-6,10,14H,3-4,7-9H2 |
InChI Key |
IUBGLJZJXSXGHK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)CC2=CC=CC=C2Cl |
Origin of Product |
United States |
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